![molecular formula C9H9F3O B031095 2-[4-(トリフルオロメチル)フェニル]エタノール CAS No. 2968-93-6](/img/structure/B31095.png)
2-[4-(トリフルオロメチル)フェニル]エタノール
概要
説明
2-[4-(Trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H9F3O. It is a metastable liquid that has a boiling point of -16.6 degrees Celsius and can be stored at room temperature . This compound contains a phenyl ring and three fluorine atoms, which give it unique vibrational properties .
科学的研究の応用
2-[4-(Trifluoromethyl)phenyl]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of agrochemicals, materials, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for preparing optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs isopropanol as a cosolvent to improve substrate solubility and reaction efficiency. Under optimal conditions, this method achieves a 99.1% yield with >99.9% enantiomeric excess .
Industrial Production Methods
Industrial production methods for 2-[4-(Trifluoromethyl)phenyl]ethanol typically involve the use of chemical synthesis techniques. These methods may include the use of various catalysts and solvents to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound has similar structural features but includes an additional fluorine atom on the phenyl ring.
2-(4-Trifluoromethoxy)phenyl ethanol: This compound contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-93-6 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-[4-(Trifluoromethyl)phenyl]ethanol into the thiazolidine-2,4-dione scaffold in this study?
A1: The research focuses on developing novel adenosine monophosphate-activated protein kinase (AMPK) activators for cancer treatment. The study highlights that hybridizing the thiazolidine-2,4-dione scaffold with 2-[4-(Trifluoromethyl)phenyl]ethanol and azaindole resulted in compound 16, which exhibited significant anticancer activity. [] This suggests that the incorporation of 2-[4-(Trifluoromethyl)phenyl]ethanol contributes significantly to the molecule's ability to activate AMPK and inhibit cancer cell growth. Further research is needed to understand the specific interactions of this group with the AMPK binding site.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)

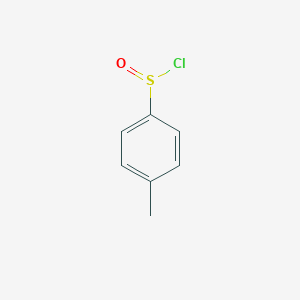
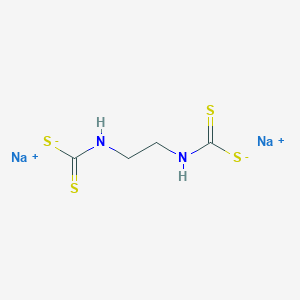

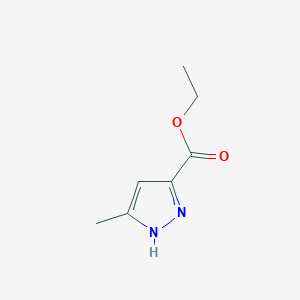
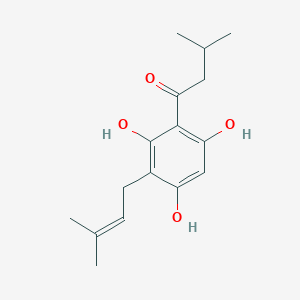
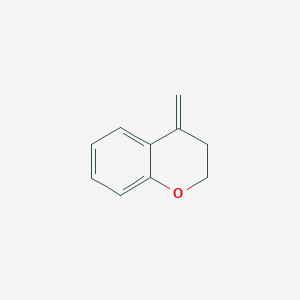
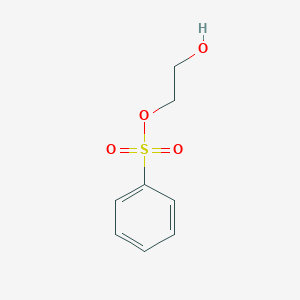


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
